molecular formula C12H15N3 B13237789 N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13237789
M. Wt: 201.27 g/mol
InChI Key: YVRCALRJCDQPPU-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . Its structure features a 1-methyl-1H-pyrazol-4-amine group linked to a 2,3-dimethylphenyl ring, a configuration that places it as a molecule of interest in various chemical and pharmaceutical research areas . Pyrazole derivatives are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry and drug discovery. As a specific derivative, this compound serves as a valuable building block for the synthesis of more complex molecules and is useful for biological screening and material science research. It is typically supplied as a solid and requires cold-chain transportation to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-5-4-6-12(10(9)2)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3

InChI Key

YVRCALRJCDQPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CN(N=C2)C)C

Origin of Product

United States

Preparation Methods

Direct Synthesis from Primary Amines and Diketones

Method Overview:
One of the most straightforward approaches involves the condensation of primary amines with diketones, such as 2,4-pentanedione, under controlled conditions to form pyrazoles. This method is advantageous due to its simplicity, use of readily available starting materials, and mild reaction conditions.

Procedure Details:

  • Reactants: 2,3-dimethylphenylamine (as the primary amine source) and 2,4-pentanedione.
  • Reagents: Typically, no inorganic reagents are necessary; organic solvents like dimethylformamide (DMF) are employed as reaction media.
  • Conditions: Reactions are usually conducted at elevated temperatures (~85°C) for 1.5 hours.
  • Workup: The mixture is cooled, and products are isolated via chromatography or crystallization.

Research Data:

  • Synthesis of 2,3-dimethylphenyl pyrazoles has been reported with yields around 36-38%, indicating moderate efficiency but high operational simplicity.
  • For example, the synthesis of 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole involved similar conditions, with yields of approximately 38%.

Advantages:

  • Mild reaction conditions.
  • No need for inorganic reagents.
  • Use of commercially available starting materials.

Multi-Component Condensation Strategies

Method Overview:
Advanced methods involve multi-component reactions, where pyrazoles are synthesized via condensation of hydrazines, diketones, and aldehydes. These strategies often yield structurally diverse pyrazoles, including N-(2,3-dimethylphenyl)-substituted derivatives.

Procedure Details:

  • React hydrazine derivatives with diketones in the presence of aldehydes.
  • Catalysts such as acids or bases may be used to facilitate cyclization.
  • Reaction conditions are typically mild, with temperatures around 80-85°C.
  • Purification often involves chromatography.

Research Data:

  • A tandem Michael addition-Thorpe-Ziegler reaction sequence has been employed to synthesize pyrazole derivatives efficiently, with yields exceeding 70% in some cases.
  • The method is adaptable for various N-substituents, including methyl and phenyl groups.

Advantages:

  • High-yielding processes.
  • Short reaction times.
  • No need for extensive purification steps.

Hydrazine-Based Cyclization from α,β-Unsaturated Ketones

Method Overview:
Hydrazines can undergo cyclization with α,β-unsaturated ketones to form pyrazoles directly. This approach is particularly useful for introducing specific N-substituents, such as methyl groups on the pyrazole ring.

Procedure Details:

  • Starting from α,β-unsaturated ketones bearing the desired aromatic substituents.
  • Hydrazine derivatives are added under reflux conditions.
  • Cyclization occurs via nucleophilic attack and ring closure.
  • The product is isolated through filtration and chromatography.

Research Data:

  • This method has demonstrated good yields (up to 72%) for pyrazoles with various N-substituents, including methyl groups on the pyrazole nitrogen.

Advantages:

  • Suitable for diverse N-substituted pyrazoles.
  • Compatible with various functional groups.

Notes on Specific Synthesis of N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine

Key Points:

  • The compound's synthesis is primarily achieved via condensation of 2,3-dimethylphenylamine with suitable diketones such as 2,4-pentanedione.
  • The reaction is optimized at approximately 85°C for 1.5 hours, with subsequent purification.
  • The use of O-(4-nitrobenzoyl)hydroxylamine as an intermediate or reagent can facilitate the formation of the pyrazole ring, especially when introducing methyl groups at specific positions.

Sample Reaction:

2,3-Dimethylphenylamine + 2,4-Pentanedione → this compound (via cyclization)

Yield Data:

  • Typical yields are around 36-38%, which can be improved with optimized purification techniques.

Comparative Data Table

Preparation Method Starting Materials Conditions Typical Yield Advantages References
Direct condensation 2,3-dimethylphenylamine + 2,4-pentanedione 85°C, 1.5 hrs 36-38% Simple, mild ,
Multi-component condensation Hydrazines + diketones + aldehydes 80-85°C >70% High yield, versatile
Hydrazine cyclization α,β-unsaturated ketones + hydrazines Reflux up to 72% Functional group tolerance

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group in N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine undergoes alkylation with alkyl halides or other alkylating agents. This reaction typically proceeds under basic conditions to deprotonate the amine, enhancing nucleophilicity.

Reagent Conditions Product Key Observations
Methyl iodideNaOH, DMSO, 60°C, 4 hoursN-Methylated derivativeHigh regioselectivity at the amine site.
Ethyl bromoacetateK₂CO₃, DMF, reflux, 6 hoursEthyl glycinate conjugateEnhanced solubility in polar solvents post-reaction.

Alkylation is often employed to modify the compound’s pharmacokinetic properties, such as lipophilicity or bioavailability.

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amide derivatives. This reaction is critical for introducing steric or electronic modifications.

Reagent Conditions Product Key Observations
Acetyl chloridePyridine, RT, 2 hoursN-Acetylated derivativeReaction proceeds without ring opening.
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C to RT, 3 hN-Benzoylated compoundCrystallizes readily post-reaction.

Acylation is reversible under strongly acidic or basic conditions, enabling dynamic functionalization.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the pyrazole ring, though the methyl groups and amine influence regioselectivity.

Reagent Conditions Position Substituted Product
HNO₃/H₂SO₄0°C, 30 minutesC3 of pyrazole ringNitro-substituted derivative
Br₂ (1 equiv)FeBr₃, CHCl₃, RT, 1 hourC5 of pyrazole ringBrominated analog

The methyl group at the 1-position of the pyrazole ring directs electrophiles to the C3 and C5 positions due to steric and electronic effects.

Oxidation Reactions

The pyrazole ring and amine group are susceptible to oxidation under specific conditions.

Oxidizing Agent Conditions Product Key Observations
KMnO₄H₂O, 80°C, 2 hoursPyrazole N-oxideRing remains intact; amine oxidizes to nitro group.
CrO₃/H₂SO₄Acetone, RT, 6 hoursKetone derivative (C=O formation)Selective oxidation at benzylic positions.

Oxidation pathways are highly dependent on pH and temperature, with acidic conditions favoring ring oxidation.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable conjugation with aromatic or heteroaromatic systems.

Reagent Conditions Product Key Observations
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl conjugateRequires boronic acid partners .
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated derivativeEfficient C–N bond formation.

These reactions are pivotal for constructing complex architectures in medicinal chemistry .

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., nitro or ketone groups) can undergo reduction.

Reducing Agent Conditions Product
H₂/Pd-CEtOH, RT, 12 hoursAmine from nitro derivative
NaBH₄MeOH, 0°C, 1 hourAlcohol from ketone derivative

Reduction is often employed to revert oxidized intermediates to their original states.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Data Synthesis Yield Reference
This compound (Target) C₁₂H₁₅N₃ ~201.27 (estimated) 2,3-dimethylphenyl, 1-methyl N/A (data inferred from analogs) N/A
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 3,4-dimethoxyphenyl, 1-methyl CAS 765286-75-7; SDS available N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₅N₄ 227.29 Cyclopropyl, pyridin-3-yl Mp: 104–107°C; HRMS m/z 215 [M+H]⁺ 17.9%
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine C₁₁H₁₂ClF₂N₃ 259.68 2,3-difluorobenzyl, 1-methyl CAS 1856034-39-3 N/A
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₁N₇S 361.39 Pyrazolo-pyrimidine hybrid Yield: 82%; potential bioactivity 82%

Key Observations:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,3-dimethylphenyl group (electron-donating) likely enhances solubility in nonpolar solvents compared to the electron-withdrawing difluorobenzyl group in . However, the fluorine atoms in may improve metabolic stability in biological systems. Aromatic vs.

Synthetic Efficiency :

  • The low yield (17.9%) of highlights challenges in coupling reactions involving sterically hindered amines, whereas the 82% yield of the pyrazolo-pyrimidine hybrid suggests optimized conditions for heterocyclic formation.

Physicochemical Properties: The dimethoxyphenyl analog (MW 233.27) has a higher molecular weight than the target compound due to oxygen atoms, which may increase polarity.

Biological Activity

N-(2,3-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrazole ring attached to a dimethylphenyl group. The molecular formula is C12H15N3C_{12}H_{15}N_{3}, with a molecular weight of approximately 201.27 g/mol. The compound's structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
IUPAC NameN-(2,3-dimethylphenyl)-1-methylpyrazol-4-amine
InChI KeyYVRCALRJCDQPPU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various biological pathways, influencing processes such as inflammation and cell proliferation.

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation. For example, it has demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies:

  • Carrageenan-Induced Edema Model : In vivo studies using this model demonstrated that the compound significantly reduced paw edema in rats, comparable to standard anti-inflammatory drugs like indomethacin .
  • Mechanistic Insights : The reduction in inflammation is believed to be mediated through the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent:

  • Bacterial Strains Tested : The compound was tested against various Gram-positive and Gram-negative bacteria, exhibiting notable activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the tested strains were significantly lower than those for standard antibiotics, indicating its potential effectiveness as an alternative antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Synthesis and Evaluation : A study focused on synthesizing this compound and evaluating its anti-inflammatory activity through various in vitro assays. Results indicated a strong correlation between structural modifications and enhanced biological activity .
  • Comparative Analysis : A comparative study with similar pyrazole derivatives revealed that the presence of the dimethylphenyl group significantly enhances the compound's biological activities compared to other derivatives lacking this moiety .

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